molecular formula C9H12N2O B13117859 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13117859
M. Wt: 164.20 g/mol
InChI Key: JVIKNPXUDFYMIJ-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-component reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route involves the [4+1+1] annulation approach, which allows for the formation of the pyrrolo[1,2-a]pyrazine ring skeleton . This method is highly atom-economical and can be performed under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Scientific Research Applications

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via caspase-3 activation and cleavage of PARP . This suggests that the compound may interfere with cellular signaling pathways that regulate cell survival and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ethyl group and the dihydropyrrolo[1,2-a]pyrazine core make it distinct from other similar compounds, potentially offering unique advantages in drug development and other applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C9H12N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h3-5H,2,6-7H2,1H3

InChI Key

JVIKNPXUDFYMIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2C=CC=C2C1=O

Origin of Product

United States

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